(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine
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Overview
Description
(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and benzyl alcohol.
Reaction with Benzyl Alcohol: Piperazine is reacted with benzyl alcohol under suitable conditions to introduce the benzyloxy group.
Methanesulfonylation: The intermediate product is then subjected to methanesulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine. This step introduces the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide.
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(Benzyloxy)methyl]-1-(methylsulfonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
(2S)-2-[(Benzyloxy)methyl]-1-(ethylsulfonyl)piperazine: Similar structure but with an ethylsulfonyl group instead of methanesulfonyl.
Uniqueness
(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl group, in particular, is known for its stability and ability to participate in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
825644-89-1 |
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Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
(2S)-1-methylsulfonyl-2-(phenylmethoxymethyl)piperazine |
InChI |
InChI=1S/C13H20N2O3S/c1-19(16,17)15-8-7-14-9-13(15)11-18-10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3/t13-/m0/s1 |
InChI Key |
NUTSDJMNBFYGPJ-ZDUSSCGKSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCNC[C@H]1COCC2=CC=CC=C2 |
Canonical SMILES |
CS(=O)(=O)N1CCNCC1COCC2=CC=CC=C2 |
Origin of Product |
United States |
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